cis-Octahydro-quinoxalin-2-one

Übersicht

Beschreibung

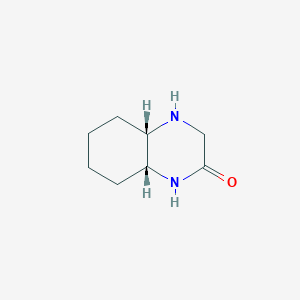

cis-Octahydro-quinoxalin-2-one: is a nitrogen-containing heterocyclic compound with the molecular formula C8H14N2O It is a derivative of quinoxalin-2-one, characterized by the presence of a saturated bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Sequential Nitrosation and Cyclization: Another approach is the sequential nitrosation and cyclization reaction of N-aryl-cyanoacetamides with tert-butyl nitrate.

Industrial Production Methods: Industrial production methods for cis-Octahydro-quinoxalin-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-Octahydro-quinoxalin-2-one can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions, particularly at the nitrogen atoms, can be achieved using various alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of quinoxalin-2,3-dione derivatives.

Reduction: Formation of tetrahydroquinoxalin-2-one derivatives.

Substitution: Formation of N-alkylated quinoxalin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Complex Heterocycles

cis-Octahydro-quinoxalin-2-one serves as a building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow for various chemical modifications, leading to derivatives with enhanced properties. For instance, it can be oxidized to form quinoxalin-2,3-dione derivatives or reduced to generate tetrahydroquinoxalin-2-one derivatives. Additionally, substitution reactions can yield N-alkylated quinoxalin-2-one derivatives, broadening the scope of potential applications in organic synthesis .

Table 1: Chemical Transformations of this compound

| Transformation Type | Product Type | Description |

|---|---|---|

| Oxidation | Quinoxalin-2,3-dione | Formation through oxidation reactions |

| Reduction | Tetrahydroquinoxalin-2-one | Formation through reduction reactions |

| Substitution | N-Alkylated derivatives | Formation through nucleophilic substitution |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that compounds derived from this structure can inhibit the growth of various pathogens and cancer cell lines. For example, derivatives have been synthesized and tested against human brain tumor cell lines, demonstrating improved cytotoxicity compared to less rigid analogs .

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic activity of octahydro-14H-benzo[g]quinolino-[2,3-a]quinolidines (which include this compound), compounds were tested against glioblastoma cell lines A-172 and T98G. Results indicated that these compounds exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in treating aggressive cancers .

Medicinal Applications

Drug Design and Pharmacophore Exploration

The structural features of this compound make it an attractive candidate for drug design. Its ability to interact with various biological targets positions it as a potential pharmacophore in the development of new therapeutics. Research has focused on its role in modulating enzyme activity and receptor interactions, which are critical for developing effective drugs against diseases such as cancer and viral infections .

Table 2: Potential Pharmacological Targets of this compound

| Target Type | Example Targets | Potential Effects |

|---|---|---|

| Enzymes | Kinases, COX-2 | Modulation of signaling pathways |

| Receptors | Growth factor receptors | Inhibition of tumor growth |

| Viral Proteins | Hepatitis B virus core protein | Interference with viral replication |

Industrial Applications

Materials Development

In addition to its biological applications, this compound is being explored for its utility in developing materials with specific electronic or optical properties. Its unique chemical structure allows for the design of novel materials that could be used in electronic devices or sensors .

Wirkmechanismus

The mechanism of action of cis-Octahydro-quinoxalin-2-one involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary, but often involve inhibition or activation of specific biological processes.

Vergleich Mit ähnlichen Verbindungen

Quinoxalin-2-one: The parent compound, which lacks the saturated bicyclic structure.

Tetrahydroquinoxalin-2-one: A partially reduced form with a single saturated ring.

Dihydroquinoxalin-2-one: Another reduced form with different hydrogenation levels.

Uniqueness: cis-Octahydro-quinoxalin-2-one is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its unsaturated or partially saturated analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets.

Biologische Aktivität

Cis-Octahydro-quinoxalin-2-one is a bicyclic compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

This compound features a saturated bicyclic structure that contributes to its unique chemical properties. The structural configuration allows for various interactions with biological targets, enhancing its potential as a pharmacological agent.

Antibacterial Activity

Research indicates that quinoxaline derivatives exhibit significant antibacterial properties. A study on quinoxalinone and quinazolinone Schiff's bases demonstrated their effectiveness against bacterial strains, with some compounds showing inhibition efficiencies comparable to established antibiotics . The mechanism of action is believed to involve the disruption of bacterial DNA synthesis and oxidative stress induction .

Antitumor Activity

Quinoxaline derivatives, including this compound, have been investigated for their antitumor effects. These compounds can inhibit key enzymes involved in cancer progression, such as COX-2 and LDHA, which are implicated in colorectal cancer (CRC) development. In vitro studies revealed that certain derivatives exhibited cytotoxic effects on CRC cell lines (HCT-116 and LoVo), with IC50 values indicating effective inhibition at micromolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : Compounds derived from quinoxaline have shown the ability to inhibit enzymes that promote tumor growth and inflammation.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) in treated cells leads to cellular damage and apoptosis in cancer cells .

- Antimicrobial Mechanisms : The antibacterial action is primarily mediated through DNA damage and metabolic disruption within bacterial cells .

Study 1: Antibacterial Efficacy

In a comparative study, various quinoxaline derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, indicating its potential as a novel antibacterial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control (Amoxicillin) | 16 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 8 | Escherichia coli |

Study 2: Antitumor Activity

A study evaluated the cytotoxic effects of various quinoxaline derivatives on colorectal cancer cell lines. The findings highlighted that this compound significantly reduced cell viability in a dose-dependent manner.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | HCT-116 |

| Control (Doxorubicin) | 0.5 | HCT-116 |

Eigenschaften

IUPAC Name |

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYREMMLJKWDCF-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)NCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.